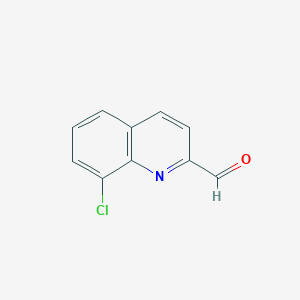

8-Chloroquinoline-2-carbaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

8-chloroquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWZBYLWUUPXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364287 | |

| Record name | 8-chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59394-28-4 | |

| Record name | 8-Chloro-2-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59394-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloroquinoline-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Quinoline Scaffold: a Privileged Structure in Science

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the fields of medicinal and pharmaceutical chemistry. benthamdirect.comnih.gov Its inherent structural features allow for a wide range of chemical modifications, making it a "privileged scaffold" in drug discovery. benthamdirect.comnih.gov Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antiviral, antimalarial, and anti-inflammatory properties. nih.govresearchgate.net This versatility has led to the incorporation of the quinoline nucleus into numerous marketed drugs. benthamdirect.com The ability of the quinoline ring to interact with various biological targets, such as enzymes and receptors, underscores its significance in the development of novel therapeutic agents. benthamdirect.comresearchgate.net

The Aldehyde Functionality: a Gateway to Molecular Diversity

The aldehyde group, characterized by a formyl group (a carbon double-bonded to oxygen and single-bonded to hydrogen), is a highly reactive and versatile functional group in organic chemistry. wikipedia.org In the context of heterocyclic chemistry, the aldehyde functionality serves as a crucial synthetic handle, enabling a vast array of chemical transformations. rsc.orgresearchgate.netresearchgate.net It readily participates in reactions such as nucleophilic additions, condensations, and multicomponent reactions, providing a gateway to the synthesis of complex molecular architectures. wikipedia.orgresearchgate.net Specifically, in quinoline (B57606) chemistry, aldehyde derivatives like 2-chloroquinoline-3-carbaldehydes have been extensively utilized as precursors for constructing fused and binary heterocyclic systems with significant biological and medicinal applications. rsc.orgnih.govrsc.orgresearchgate.netnih.govresearchgate.net

Halogenated Quinolines: Enhancing Biological Efficacy

The introduction of halogen atoms, such as chlorine, into the quinoline (B57606) scaffold can significantly modulate the molecule's physicochemical properties and biological activity. researchgate.netnih.govnih.gov Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Research has shown that halogenated quinolines exhibit potent antibacterial activities, including the ability to eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics. nih.govnih.gov For instance, certain halogenated quinolines have demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov Furthermore, metal-free and regioselective methods for the halogenation of quinoline derivatives are being developed, offering more efficient and environmentally friendly synthetic routes. rsc.org

8 Chloroquinoline 2 Carbaldehyde: Current Research and Future Horizons

The specific compound, 8-chloroquinoline-2-carbaldehyde, combines the key structural features discussed above: a privileged quinoline (B57606) scaffold, a reactive aldehyde functionality, and a strategically placed halogen atom. This unique combination makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Current research involving derivatives of this compound is exploring their potential in various therapeutic areas. For instance, novel halogenated quinoline derivatives have been synthesized and investigated for their inhibitory potential against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in neurodegenerative diseases like Parkinson's. acs.org The condensation of related quinoline-2-carbaldehydes with various amines has led to the formation of Schiff bases and other derivatives with interesting biological profiles. mdpi.comnih.gov

The future prospects for this compound are promising. Its utility as a versatile synthetic intermediate will likely continue to be exploited in the development of new heterocyclic frameworks. The ongoing exploration of its derivatives as dual inhibitors of viral enzymes, such as those from SARS-CoV-2, highlights its potential in addressing emerging infectious diseases. nih.gov Furthermore, the continued investigation into the structure-activity relationships of halogenated quinolines will undoubtedly fuel the design and synthesis of more potent and selective therapeutic agents based on the this compound scaffold.

An in-depth examination of the synthetic methodologies for producing this compound reveals a landscape of established chemical reactions, challenges in regioselectivity, and emerging advanced techniques. This article focuses exclusively on the chemical synthesis of this specific compound, structured to provide a clear and scientifically accurate overview.

Derivatization and Reaction Chemistry of 8 Chloroquinoline 2 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group at the 2-position of the quinoline (B57606) ring is a hub of reactivity, readily participating in a variety of condensation and addition reactions.

Condensation Reactions for Imine (Schiff Base) Formation

The reaction of 8-chloroquinoline-2-carbaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction, which involves the elimination of a water molecule, is a fundamental transformation in organic chemistry. masterorganicchemistry.com The resulting C=N double bond of the imine can be further modified, for instance, through reduction to yield secondary amines.

The synthesis of imines from aldehydes and primary amines is a well-established process, often catalyzed by acid. masterorganicchemistry.com The reaction proceeds through a series of steps including protonation of the carbonyl oxygen, nucleophilic attack by the amine, dehydration, and finally deprotonation to yield the stable imine product. masterorganicchemistry.com For example, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines in acetone (B3395972) yields the corresponding N-substituted methanimines. nih.gov

Table 1: Examples of Imine Formation from Quinolines

| Aldehyde Reactant | Amine Reactant | Product | Reference |

|---|---|---|---|

| 2-chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine | nih.gov |

Hydrazone Formation and Derivatives

Reacting this compound with hydrazine (B178648) or its derivatives provides a straightforward route to hydrazones. These compounds are characterized by a C=N-N linkage and are valuable intermediates in the synthesis of various heterocyclic systems. researchgate.netmdpi.com The initial condensation can be followed by further reactions to create more complex molecules. For instance, the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with hydrazine hydrate (B1144303) produces the corresponding hydrazone, which can then be reacted with other aldehydes to form azine derivatives. nih.gov

The formation of hydrazones is a robust reaction, and they have been investigated for a range of biological activities, including antimicrobial and antileishmanial properties. mdpi.com The synthesis is often a simple condensation reaction, and in some cases, can be achieved through mechanochemical methods, offering a greener alternative to traditional solvent-based synthesis. mdpi.com

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde group in this compound is susceptible to attack by various nucleophiles. masterorganicchemistry.com This fundamental reaction of carbonyl compounds leads to the formation of a new single bond and a change in hybridization of the carbonyl carbon from sp2 to sp3. masterorganicchemistry.com The outcome of these reactions is highly dependent on the nature of the nucleophile.

For example, the reaction with Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols. The addition of cyanide ions results in the formation of cyanohydrins, which are versatile intermediates for the synthesis of alpha-hydroxy acids and other functional groups. masterorganicchemistry.com The reactivity of the aldehyde can be influenced by adjacent electron-withdrawing or electron-donating groups. masterorganicchemistry.com

Transformations Involving the Halogen Substituent

The chlorine atom at the 8-position of the quinoline ring is a key functional group that enables a different set of chemical transformations, primarily involving its replacement by other atoms or groups.

Nucleophilic Aromatic Substitution Reactions

The chloro group on the quinoline ring can be displaced by a variety of nucleophiles through a process known as nucleophilic aromatic substitution (SNA_r). wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for introducing diverse functionalities onto the aromatic core. The feasibility of SNA_r reactions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgyoutube.com In the context of quinolines, the nitrogen atom within the ring acts as an electron-withdrawing group, facilitating nucleophilic attack, particularly at the ortho and para positions. wikipedia.org

Examples of nucleophiles that can displace the chloro group include amines, alkoxides, and thiolates. For instance, heating 2-chloroquinolines with amines can lead to the corresponding aminoquinolines. mdpi.com The reaction conditions, such as the choice of solvent and the presence of a base, can significantly influence the outcome and yield of the substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. jocpr.com The chlorine atom in this compound serves as a handle for engaging in these powerful transformations, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. jocpr.comscienceopen.com

In a typical cross-coupling reaction, the palladium catalyst facilitates the reaction between the aryl halide (in this case, this compound) and a coupling partner, which can be an organoboron compound (Suzuki), an alkene (Heck), or an amine (Buchwald-Hartwig). jocpr.comscienceopen.com These reactions offer a versatile and efficient means to construct complex molecules with high precision and functional group tolerance. jocpr.com For example, the palladium-catalyzed direct C-H arylation of quinoline-8-carbaldehydes with aryl iodides or aryl diazonium salts has been developed for the synthesis of aryl quinolinyl ketones. nih.gov The choice of ligands for the palladium catalyst is crucial for the success of these reactions, with bulky electron-rich phosphine (B1218219) ligands often being employed to enhance catalytic activity. scienceopen.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Suzuki Coupling | Organoboron Compound | Biaryl or vinyl-substituted quinoline | jocpr.com |

| Heck Coupling | Alkene | Alkenyl-substituted quinoline | jocpr.com |

| Buchwald-Hartwig Amination | Amine | Amino-substituted quinoline | scienceopen.com |

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the derivatization and reaction chemistry of This compound for the synthesis of fused and bridged heterocyclic systems, as well as mechanistic investigations thereof.

The majority of published research focuses on related isomers, most notably 2-chloroquinoline-3-carbaldehyde . rsc.orgnih.govsemanticscholar.orgresearchgate.netrsc.orgresearchgate.netresearchgate.netekb.egrsc.orgresearchgate.net The reactivity of the chloro and aldehyde functional groups in these related compounds is well-documented, leading to a variety of fused heterocyclic systems through reactions like condensation, cyclization, and multicomponent reactions. rsc.orgsemanticscholar.org For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with various nucleophiles often involves both the aldehyde group and the reactive chlorine at the 2-position to build new rings. nih.govsemanticscholar.org

Mechanistic studies have also been performed for these isomers, elucidating pathways such as Vilsmeier-Haack formylation for their synthesis, and subsequent cyclization mechanisms involving intramolecular nucleophilic substitution or condensation cascades. rsc.orgrsc.org

However, the specific substitution pattern of this compound—with the electron-withdrawing chloro group on the benzene (B151609) ring (position 8) and the aldehyde group at the 2-position adjacent to the ring nitrogen—would confer a unique electronic and steric environment. This distinct arrangement is expected to result in different reaction pathways and chemical behaviors compared to its more widely studied isomers.

Due to the lack of specific research on the synthesis of fused or bridged heterocyclic systems from this compound and the absence of mechanistic studies for its derivatization reactions in the public domain, it is not possible to provide a scientifically accurate article on the requested topics at this time.

Biological and Pharmacological Investigations of 8 Chloroquinoline 2 Carbaldehyde and Its Derivatives

Enzyme Inhibition Studies

DNA Gyrase and Type IV Topoisomerase Inhibition

Quinolone compounds are recognized as bactericidal drugs that disrupt DNA replication by targeting type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com Their mechanism involves interfering with the ligase activity of these enzymes, which are crucial for cutting and resealing DNA to manage its topology during replication. mdpi.com This inhibition stabilizes the enzyme-DNA complex in a cleaved state, leading to the accumulation of lethal double-strand breaks and subsequent bacterial cell death. mdpi.comresearchgate.net

Derivatives of quinoline (B57606), including those related to 8-chloroquinoline-2-carbaldehyde, are known to leverage this mechanism, targeting bacterial DNA gyrase and topoisomerase IV to inhibit DNA synthesis. mdpi.com Research has focused on creating novel quinoline-based compounds to combat growing antibiotic resistance. For instance, an 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative demonstrated highly potent activity against Escherichia coli DNA gyrase with a half-maximal inhibitory concentration (IC50) value of 0.0017 μM. nih.gov This highlights the potential of the quinoline core in developing new classes of GyrB/ParE inhibitors. nih.gov Studies confirm that quinolones convert enzymes like E. coli topoisomerase IV into a toxic adduct on the DNA, inducing DNA damage and triggering the SOS pathway for DNA repair. researchgate.net

Molecular Docking and Simulation Studies

To elucidate the inhibitory mechanisms of this compound at the molecular level, computational methods such as molecular docking are employed. These studies simulate the interaction between the compound (ligand) and its protein target, predicting binding affinity and identifying key interactions that stabilize the complex. nih.gov Such analyses are crucial for understanding the compound's mode of action and for the rational design of more potent derivatives. nih.gov

Ligand-Protein Interaction Analysis (e.g., 2V60, 4MRW, FabH)

Molecular docking studies have been performed to analyze the interaction of this compound (8CQ2C) with specific protein targets. For example, the compound was docked with proteins identified by the PDB codes 2V60 and 4MRW, which are associated with schizophrenia. nih.gov The analysis reveals the specific ways the ligand fits into the binding pocket of these proteins, forming various chemical interactions. nih.gov While interactions with 2V60 and 4MRW have been investigated, specific docking studies of this compound with the bacterial enzyme FabH were not found in the reviewed literature.

Binding Energy and Affinity Calculations

The stability of the ligand-protein complex is quantified by its binding energy, with more negative values indicating a stronger, more stable interaction. For this compound, molecular docking simulations have calculated these energies against its targets. nih.gov A lower binding energy suggests a higher affinity of the compound for the protein's active site, which is a desirable characteristic for an inhibitor. mdpi.com

Table 1: Molecular Docking Results for this compound

| Protein Target (PDB ID) | Binding Energy (kcal/mol) |

|---|---|

| 2V60 | -7.5 |

| 4MRW | -8.1 |

Data sourced from a molecular docking evaluation of this compound. nih.gov

Identification of Key Binding Sites and Interactions

The inhibitory activity of a compound is determined by its specific interactions with amino acid residues within the protein's binding site. For this compound, docking studies have identified these key interactions. nih.gov

When docked with the 2V60 protein, the compound forms hydrogen bonds with the amino acid residues LYS 149 and LYS 170. nih.gov In its interaction with the 4MRW protein, hydrogen bonds are formed with LYS 170 and GLN 174. nih.gov These hydrogen bonds are critical for anchoring the ligand within the binding pocket and are fundamental to its inhibitory function. nih.gov

In Vitro Cytotoxicity and Selectivity Profiling

Beyond their antibacterial properties, quinoline derivatives have been extensively evaluated for their potential as anticancer agents. In vitro studies measure the cytotoxicity of these compounds against various human cancer cell lines. youtube.com

Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated significant cytotoxic effects. youtube.com For example, 8-hydroxy-2-quinolinecarbaldehyde showed potent cytotoxicity against a panel of human cancer cell lines, with MTS50 values (the concentration required to inhibit cell metabolic activity by 50%) in the low microgram per milliliter range. youtube.com Notably, this compound was found to be less toxic to normal NIH3T3 cells compared to the Hep3B cancer cell line, indicating a degree of selectivity. youtube.com Other quinoline-3-carbaldehyde hydrazone derivatives have also shown pronounced cancer cell growth inhibitory effects, with IC50 values in the low micromolar range against human pancreas, lung, and cervical cancer cell lines. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Quinoline Derivatives

| Compound | Cell Line | Measurement | Value |

|---|---|---|---|

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | MTS₅₀ | 6.25 ± 0.034 µg/mL |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231 (Breast Cancer) | MTS₅₀ | 12.5–25 µg/mL |

| 8-Hydroxy-2-quinolinecarbaldehyde | T-47D (Breast Cancer) | MTS₅₀ | 12.5–25 µg/mL |

| 8-Hydroxy-2-quinolinecarbaldehyde | NIH3T3 (Normal Fibroblast) | MTS₅₀ | 7.00 ± 0.051 µg/mL |

| 2-(pyridin-2-yl)hydrazone derivative 5e | DAN-G (Pancreas Cancer) | IC₅₀ | 1.23 µM |

| 2-(pyridin-2-yl)hydrazone derivative 5e | LCLC-103H (Lung Cancer) | IC₅₀ | 1.49 µM |

| 2-(pyridin-2-yl)hydrazone derivative 5e | SISO (Cervical Cancer) | IC₅₀ | 1.49 µM |

Data compiled from studies on the cytotoxic potentials of quinoline derivatives. nih.govyoutube.com

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic potential of lead compounds by identifying how specific structural modifications influence their biological activity. researchgate.net For quinoline derivatives, SAR analyses have revealed that the type and position of substituents on the quinoline ring are critical determinants of their efficacy.

The presence of a halogen atom, such as the chloro group in this compound, significantly impacts the molecule's properties. Studies on related compounds show that an electron-withdrawing group like chlorine at the 7-position of the quinoline ring is often essential for optimal antimalarial activity, and its replacement with an electron-donating group can lead to a loss of potency. The presence of a chloro substituent can also drastically affect the electronic transitions within the molecule. mdpi.com Furthermore, SAR studies indicate that the activity of quinoline derivatives can be enhanced by electron-withdrawing substituents, which suggests that a charge-transfer interaction with the biological target is a key part of the mechanism of action. The lipophilicity of the compounds, which influences their ability to cross cell membranes, is also increased by the presence of halogen substituents.

Coordination Chemistry and Metal Complex Formation with 8 Chloroquinoline 2 Carbaldehyde

8-Chloroquinoline-2-carbaldehyde as a Ligand Scaffold

This compound serves as a robust scaffold for the design of ligands in coordination chemistry. nih.gov Its structure, featuring a quinoline (B57606) ring system substituted with a chloro group at the 8-position and a carbaldehyde (formyl) group at the 2-position, provides specific sites for metal ion coordination. The electron-deficient nature of the quinoline ring system further influences its coordinating properties.

Chelation Modes and Binding Sites

The primary binding sites of this compound for metal chelation are the nitrogen atom of the quinoline ring and the oxygen atom of the formyl group. This arrangement allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination with a metal ion. The presence of the chloro-substituent at the 8-position can influence the electronic properties of the quinoline ring and, consequently, the stability and reactivity of the resulting metal complexes.

Schiff bases derived from this compound, through condensation reactions with various primary amines, are also extensively used as ligands. These Schiff base ligands offer enhanced coordination capabilities, often acting as tridentate or tetradentate ligands, depending on the nature of the amine used. For instance, a Schiff base formed from 2-carbaldehyde-8-hydroxyquinoline and 2-hydrazinobenzothiazole (B1674376) has been shown to exhibit versatile coordination modes. nih.gov In these derivatives, the imine nitrogen atom introduced in the Schiff base formation provides an additional coordination site.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its Schiff base derivatives is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the stoichiometry and geometry of the resulting complex.

For example, a series of quinoline-2-carboxaldehyde thiosemicarbazones and their copper(II) and nickel(II) complexes have been synthesized and characterized. nih.gov In these complexes, the ligands act as terdentate coordinators. nih.gov Similarly, metal complexes of Schiff bases derived from quinoline-3-carbohydrazide (B3054276) with various aldehydes have been prepared, demonstrating the versatility of the quinoline scaffold in forming complexes with different metal ions, including Cu(II), Ni(II), Co(II), and Cd(II). mdpi.comrsc.org

Spectroscopic and Structural Characterization of Metal Complexes

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and properties of the metal complexes of this compound. These include:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. A shift in the stretching frequency of the C=N (imine) and C=O (carbonyl) groups in the IR spectrum of the complex compared to the free ligand indicates their involvement in coordination with the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the metal ion.

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes and can provide insights into their geometry. The appearance of new bands in the visible region of the spectrum is often indicative of d-d transitions of the metal ion or charge transfer transitions between the metal and the ligand. mdpi.com

Mass Spectrometry: Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the complexes, thus confirming their composition.

The table below summarizes the characterization of some representative metal complexes derived from quinoline aldehydes.

| Complex | Ligand | Metal Ion | Coordination Geometry | Key Spectroscopic Features | Reference |

| [Cu(qaldsme)(ONO₂)(CH₃OH)] | 2-quinoline carboxaldehyde Schiff base of S-methyldithiocarbazate | Cu(II) | Five-coordinate | IR shows coordination via quinoline N, azomethine N, and thiolate S. | uq.edu.au |

| [Ni(qaldsme)₂]·0.5CH₃CN | 2-quinoline carboxaldehyde Schiff base of S-methyldithiocarbazate | Ni(II) | Distorted octahedral | Meridional disposition of the two tridentate ligands. | uq.edu.au |

| [Cu(L)Cl] | Schiff base of 2-carbaldehyde-8-hydroxyquinoline and 2-hydrazinobenzothiazole | Cu(II) | Not specified | Characterized by analytical and spectroscopic techniques. | nih.gov |

| [Ni(HL)(acetate)] | Schiff base of 2-carbaldehyde-8-hydroxyquinoline and 2-hydrazinobenzothiazole | Ni(II) | Not specified | Characterized by analytical and spectroscopic techniques. | nih.gov |

Catalytic Applications of Metal-Ligand Complexes

Metal complexes derived from quinoline-based ligands, including those from this compound, have shown promise as catalysts in various organic transformations. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the reactants, thereby lowering the activation energy of the reaction.

While specific catalytic applications of this compound complexes are not extensively detailed in the provided context, the broader class of quinoline Schiff base metal complexes is known to be employed in catalytic processes. ckthakurcollege.net These complexes can be tailored for specific electrical and steric requirements, making them versatile for various catalytic applications. ckthakurcollege.net For instance, bimetallic complexes of bis(imino-quinolyl) ligands have been investigated for their catalytic properties in C-C coupling reactions. nih.gov

Biological Activity of Metal-Ligand Complexes

The biological activity of metal complexes is often enhanced compared to the free ligands. ckthakurcollege.net This is attributed to the chelation theory, which suggests that upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand. This increases the lipophilicity of the complex, facilitating its penetration through the lipid layers of cell membranes.

Metal complexes of quinoline derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties. ckthakurcollege.netnih.govorientjchem.org

Antimicrobial and Antifungal Activity: Schiff base metal complexes derived from 2-chloroquinoline-3-carbaldehyde (B1585622) have been synthesized and screened for their antimicrobial activity, with some complexes showing enhanced activity compared to the parent ligands. orientjchem.orgresearchgate.net For example, a Ni(II) complex was found to be highly active against selected fungal strains. orientjchem.org

Anticancer Activity: Copper(II) complexes of quinoline-2-carboxaldehyde thiosemicarbazones have been shown to be more active than the free ligands and the corresponding nickel complexes against histiocytic lymphoma cell lines. nih.gov These copper complexes were found to inhibit topoisomerase IIα, an enzyme crucial for DNA replication in cancer cells. nih.gov Similarly, metal complexes of Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline have shown promising antiproliferative properties against colon cancer cell lines. nih.gov

Antiviral Activity: Chloroquinoline derivatives have been investigated for their potential antiviral activity, including against Zika virus. nih.gov

The table below presents some examples of the biological activities of metal complexes derived from quinoline aldehydes.

| Complex | Ligand | Metal Ion(s) | Biological Activity | Reference |

| [Cu(L)Cl₂] | Quinoline-2-carboxaldehyde Schiff base | Cu(II) | Antiproliferative and proapoptotic activity in prostate cancer cells. | mdpi.com |

| [Ni(HL)(acetate)] | Schiff base of 2-carbaldehyde-8-hydroxyquinoline and 2-hydrazinobenzothiazole | Ni(II) | Antiproliferative properties against murine and human colon cancer cell lines. | nih.gov |

| [Ru(HL)Cl(DMSO)] | Schiff base of 2-carbaldehyde-8-hydroxyquinoline and 2-hydrazinobenzothiazole | Ru(II) | Antiproliferative properties and inhibition of cell migration in colon cancer cell lines. | nih.gov |

| Cu(II) and Ni(II) complexes | Quinoline-2-carboxaldehyde thiosemicarbazones | Cu(II), Ni(II) | Copper complexes inhibit topoisomerase IIα and show antiproliferative properties. | nih.gov |

Potential Applications and Future Research Directions

Pharmaceutical Lead Compound Development

The quinoline (B57606) ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a broad spectrum of biological activities. nih.govnih.gov Derivatives of 8-Chloroquinoline-2-carbaldehyde have shown promise as lead compounds in the development of new therapeutic agents.

Research has indicated that derivatives of this compound exhibit potential in treating certain types of cancer and malaria. Studies have highlighted its role in inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death) in tumors. For instance, Schiff base derivatives of similar quinoline-carbaldehydes have demonstrated notable cytotoxic activity. researchgate.net The mechanism of action often involves the inhibition of DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial replication and cell death. The presence of both the chloro and aldehyde groups enhances the compound's reactivity, allowing it to form covalent bonds with target enzymes and proteins.

Furthermore, quinoline derivatives are being investigated for their potential against viral infections, including SARS-CoV-2. The ability to synthesize a variety of derivatives from this compound makes it a valuable starting point for developing new drugs against a range of diseases.

Table 1: Investigated Pharmaceutical Activities of this compound Derivatives

| Therapeutic Area | Activity | Mechanism of Action (where proposed) |

| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis. | Interaction with and inhibition of enzymes crucial for cancer cell survival. |

| Antimicrobial | Significant activity against various bacterial strains. | Inhibition of bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. |

| Antimalarial | Potential for treating malaria. | Not fully elucidated but likely involves targeting essential parasite pathways. |

| Antiviral | Inhibition of viruses such as SARS-CoV-2. | Varies depending on the specific derivative and virus. |

Fluorescent Probe Design and Development

Fluorescent probes are essential tools in biological research and medical diagnostics, allowing for the visualization and detection of specific molecules within complex biological systems. nih.govrsc.org The quinoline nucleus itself can serve as a fluorophore, and its derivatives are widely used in the design of chemosensors. nih.gov

This compound can be modified to create fluorescent probes for detecting metal ions and other biologically important analytes. The aldehyde group provides a convenient site for reaction with various molecules to create Schiff bases, which can exhibit "turn-on" fluorescence upon binding to a target. For example, the reaction with 2-aminothiophenol (B119425) can lead to the formation of dihydrobenzothiazole, which activates a fluorescent response. nih.govrsc.org This strategy allows for the development of probes with high selectivity and sensitivity.

The development of new fluorescent probes based on this compound could enable real-time monitoring of cellular processes and the detection of disease biomarkers.

Agrochemical Applications

The quinoline scaffold is also found in some agrochemical compounds. While direct applications of this compound in this sector are less explored, its derivatives hold potential for the development of new pesticides and herbicides. The known antimicrobial and antifungal properties of quinoline derivatives suggest that compounds derived from this compound could be effective in protecting crops from various pathogens. nih.gov

Further research into the synthesis and biological evaluation of derivatives could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.

Material Science Applications, Including Nonlinear Optics

Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. jhuapl.edudtic.mil The development of such materials often involves the creation of molecules with a high degree of π-electron delocalization and charge-transfer characteristics. rsc.org

The quinoline ring system, with its extended π-system, provides a good foundation for designing NLO materials. jhuapl.edu The aldehyde group of this compound can be used to extend the conjugation of the molecule through reactions that create larger, more delocalized systems. Computational studies on similar organic molecules, such as imidazole-2-carboxaldehyde, have shown their potential as NLO-active materials. researchgate.net By strategically modifying this compound, it may be possible to create novel materials with significant NLO properties.

Design of Novel Functional Molecules

The reactivity of the aldehyde and chloro groups makes this compound a versatile building block for the synthesis of a wide range of novel functional molecules. The aldehyde can undergo condensation reactions to form Schiff bases, while the chloro group can be replaced through nucleophilic aromatic substitution.

This versatility allows for the creation of hybrid molecules that combine the properties of the quinoline core with other functional moieties. For example, hybrid molecules of 8-hydroxyquinoline (B1678124) and indole (B1671886) have been synthesized and shown to inhibit the aggregation of amyloid-beta peptides, which is relevant to Alzheimer's disease research. nih.gov The design of such multi-target agents is a growing area of interest in medicinal chemistry. nih.gov

Integrated Experimental and Computational Research Strategies

To fully exploit the potential of this compound, a combined approach of experimental synthesis and computational modeling is crucial. Computational studies, such as Density Functional Theory (DFT), can be used to predict the properties of new derivatives before they are synthesized in the lab. researchgate.net This can help to guide the design of molecules with specific desired characteristics, whether for pharmaceutical, sensing, or material science applications.

For instance, computational methods can predict the binding affinity of a potential drug candidate to its target protein or the nonlinear optical properties of a new material. researchgate.netnih.gov Experimental studies can then be used to validate these predictions and further refine the molecular design. Such integrated strategies can accelerate the discovery and development of new technologies based on this compound.

常见问题

Basic Research Questions

Q. How can 8-Chloroquinoline-2-carbaldehyde be synthesized, and what experimental parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction, where quinoline derivatives react with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Key parameters include:

- Temperature : Optimal reaction temperatures range between 80–100°C to avoid side reactions.

- Molar Ratios : A 1:1.2 molar ratio of substrate to POCl₃ minimizes unreacted starting material .

- Workup : Neutralization with aqueous sodium bicarbonate followed by recrystallization (e.g., using ethanol/water mixtures) enhances purity .

- Validation : Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity using melting point analysis and HPLC (>95% purity threshold) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 10.2–10.5 ppm, while the quinoline ring protons resonate between δ 7.5–8.8 ppm. Carbonyl carbons (C=O) are observed at δ 190–195 ppm .

- IR Spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~760 cm⁻¹ (C-Cl stretch) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 195.6 (calculated for C₁₀H₆ClNO) .

Q. How does the chloro substituent at position 8 influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer : The electron-withdrawing Cl group activates the aldehyde toward nucleophilic attack (e.g., Grignard reagents or hydrazines).

- Kinetic Studies : Monitor reactions using in-situ IR to track aldehyde consumption.

- Steric Effects : The 8-Cl group may hinder access to the aldehyde in bulky nucleophiles, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Refinement Tools : Use SHELXL for high-resolution data to model disorder or twinning. For example, anisotropic displacement parameters improve accuracy for Cl and O atoms .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check Rint values (<5% for reliable data) .

- Case Study : A 2023 study resolved conflicting bond angles (C8-Cl vs. C2-CHO) by re-refining data with TWIN/BASF commands in SHELXL, achieving R1 = 0.032 .

Q. How can computational methods predict regioselectivity in this compound-mediated catalysis?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to map electrostatic potential surfaces. The aldehyde’s LUMO (-1.8 eV) directs nucleophilic attack at C2 .

- Solvent Effects : PCM models show THF stabilizes transition states better than DCM (ΔG‡ reduced by 12 kJ/mol) .

Q. What experimental design principles optimize the synthesis of Schiff base ligands from this compound?

- Methodological Answer :

- DOE Approach : Use a 3² factorial design to test variables:

| Variable | Low (-1) | High (+1) |

|---|---|---|

| Temperature | 25°C | 60°C |

| Amine Equiv. | 1.0 | 1.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。